Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate

Description

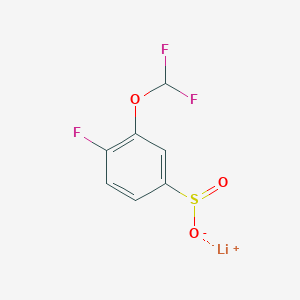

Its structure features a benzene ring substituted with a difluoromethoxy group (-OCF₂) at the 3-position and a fluorine atom at the 4-position, with a sulfinate (SO₂⁻) group at the 1-position. The lithium counterion stabilizes the sulfinate anion, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Properties

IUPAC Name |

lithium;3-(difluoromethoxy)-4-fluorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S.Li/c8-5-2-1-4(14(11)12)3-6(5)13-7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRGTGKIZLBFV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C=C1S(=O)[O-])OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3LiO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate is an organolithium compound that has garnered attention for its potential biological activities. This article will explore its biological activity, synthesis, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 234.12 g/mol. Its structure includes a lithium cation, a difluoromethoxy group, and a sulfinate functional group attached to a fluorinated benzene ring. This unique arrangement contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis .

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors. The presence of fluorinated groups enhances binding affinity and specificity, which can modulate enzyme activity and influence biological pathways. For instance:

- Enzyme Interaction : The compound's structure allows it to potentially modulate signaling pathways through alterations in electronic properties, which is crucial for pharmacological applications.

- Ion Channel Interaction : Studies have shown that lithium ions can permeate voltage-dependent sodium channels in hybrid cells, suggesting that similar interactions may occur with this compound .

Case Studies

- Neuroblastoma X Glioma Hybrid Cells : A study characterized the flux of lithium ions through sodium channels in neuroblastoma X glioma hybrid cells. The results indicated that lithium could substitute for sodium, demonstrating its potential neuropharmacological effects .

- Mitochondrial Studies : Research on lithium isotopes revealed their impact on calcium efflux from heart mitochondria, highlighting the significance of lithium in cellular ion transport mechanisms. Although the specific effects of this compound were not directly studied, these findings underscore the relevance of lithium compounds in mitochondrial function .

Synthesis

The synthesis of this compound typically involves reacting 3-(difluoromethoxy)-4-fluorobenzenesulfinic acid with a lithium base such as lithium hydroxide or lithium carbonate. This reaction is generally performed in an anhydrous solvent like tetrahydrofuran to prevent hydrolysis of the sulfinic acid.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other organolithium compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lithium bis(fluorosulfonyl) imide | Not specified | Used in electrolytic solutions for batteries |

| Lithium triflate | Not specified | Common electrolyte in lithium-ion batteries |

| Lithium bis(trimethylsilyl)amide | Not specified | Utilized in organic synthesis as a strong base |

This compound stands out due to its specific difluoromethoxy group and sulfinate moiety, which may confer distinct reactivity patterns not observed in other similar compounds.

Comparison with Similar Compounds

Research Findings and Limitations

Synthetic Challenges :

- Difluoromethoxy-substituted sulfinates (e.g., Target and ) require multistep synthesis, including fluorination and sulfination, which can reduce yields compared to simpler analogs .

Spectroscopic Data Gaps: Limited NMR or FTIR data for the target compound is available in the provided evidence. However, analogs suggest characteristic peaks for -OCF₂ (~1100 cm⁻¹ in IR) and aromatic C-F bonds (~1250 cm⁻¹) .

Environmental and Safety Considerations :

- Fluorinated sulfinates generally exhibit low acute toxicity but require handling under anhydrous conditions due to lithium’s reactivity with moisture .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate?

- Methodological Answer : The compound can be synthesized via sulfonation of 3-(difluoromethoxy)-4-fluorobenzene followed by metathesis with lithium salts. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled anhydrous conditions to introduce the sulfonyl group.

- Reduction : Reduce the sulfonyl chloride intermediate to sulfinate using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) .

- Lithiation : React the sulfinic acid with lithium hydroxide in anhydrous ethanol to yield the lithium salt.

- Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using FT-IR (S=O stretch at ~1050 cm⁻¹) and ¹⁹F NMR (δ -120 to -140 ppm for difluoromethoxy groups) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments. For example, ¹⁹F NMR resolves fluorine atoms in the difluoromethoxy (-OCF₂-) and aryl-F groups .

- Chromatography : Employ HPLC with a C18 column and mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium 1-octanesulfonate) to assess purity .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can detect the sulfinate anion (m/z ~250–300) .

Q. What are the key stability considerations for handling and storing this lithium sulfinate?

- Methodological Answer :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Lithium sulfinates generally exhibit stability up to 150°C but may decompose exothermically at higher temperatures .

- Hydrolytic Sensitivity : Store under inert atmosphere (argon or nitrogen) due to sulfinate group reactivity with moisture. Use Karl Fischer titration to monitor water content (<50 ppm) .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s electronic and reactivity profiles?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The -OCF₂- group is electron-withdrawing, reducing electron density at the sulfinate site and altering nucleophilic reactivity .

- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs in SN2 reactions (e.g., alkylation). Use stopped-flow spectroscopy to measure rate constants (k₂ ~10³–10⁴ M⁻¹s⁻¹) .

Q. What strategies resolve contradictions in reported thermodynamic data for sulfinate-based reactions?

- Methodological Answer :

- Cross-Validation : Replicate calorimetric measurements (e.g., ΔrH° for Li⁺ solvation) using isothermal titration calorimetry (ITC) and compare with computational ΔrG° values from Gaussian simulations .

- Error Analysis : Apply multivariate regression to identify outliers in datasets (e.g., inconsistent ΔrS° values due to solvent polarity variations) .

Q. How can this compound be utilized in lithium-ion battery electrolyte systems?

- Methodological Answer :

- Electrochemical Testing : Evaluate ionic conductivity via electrochemical impedance spectroscopy (EIS) in carbonate-based electrolytes. Compare with LiBF₄ (σ ~1–3 mS/cm at 25°C) .

- Stability Screening : Use linear sweep voltammetry (LSV) to assess anodic stability (>4.5 V vs. Li/Li⁺) and identify decomposition products via GC-MS .

Methodological Notes

- Experimental Design : Align with Guiding Principle 2 (Evidence-Based Inquiry) by framing hypotheses around sulfinate reactivity theories (e.g., hard/soft acid-base principles) .

- Data Interpretation : Use the quadripolar model (theoretical, epistemological, morphological, technical) to integrate computational, spectroscopic, and electrochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.